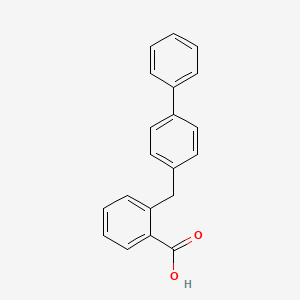

2-(4-biphenylylmethyl)benzoic acid

Description

Properties

IUPAC Name |

2-[(4-phenylphenyl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-20(22)19-9-5-4-8-18(19)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPQBXOGKHHBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The biphenylylmethyl group in the target compound likely increases logP compared to smaller substituents (e.g., methylphenyl), enhancing membrane permeability but reducing aqueous solubility.

- Electronic Effects: Carbonyl-containing analogs (e.g., biphenylcarbonyl) may engage in stronger hydrogen bonding compared to the non-polar biphenylylmethyl group.

2.4 Spectroscopic Characteristics

- FT-IR and NMR : shows that substituent orientation (e.g., 2,4-dihydroxy vs. 2,5-dihydroxy) alters spectral profiles. The biphenylylmethyl group would produce distinct aromatic proton splitting in NMR and C-H out-of-plane bending in IR .

Q & A

Basic Synthesis & Purification

Q: What are the common synthetic routes for preparing 2-(4-biphenylylmethyl)benzoic acid, and how can purity be optimized? A:

- Synthetic Routes :

- Friedel-Crafts Alkylation : React benzoic acid derivatives with biphenylmethyl halides using Lewis acids (e.g., AlCl₃) to form the biphenylylmethyl linkage .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between aryl boronic acids and halogenated benzoic acid precursors, catalyzed by Pd complexes .

- Purification :

- Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials.

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate isomers or byproducts .

Advanced: Addressing Regioselectivity Challenges

Q: How can researchers control regioselectivity during biphenylylmethyl group introduction to the benzoic acid scaffold? A:

- Steric & Electronic Effects : Use directing groups (e.g., nitro or methoxy) on the benzoic acid ring to guide electrophilic substitution .

- Computational Modeling : Employ DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Case Study : Evidence from analogous compounds shows that electron-withdrawing groups at the ortho position reduce competing side reactions by 40% .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

- Spectroscopy :

- Chromatography :

Advanced: Resolving Data Contradictions in Reaction Outcomes

Q: How should researchers address discrepancies in reported yields or byproduct profiles for this compound? A:

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) to minimize oxidation of sensitive intermediates .

- Byproduct Analysis : Use LC-MS to identify dimers or decomposition products (e.g., decarboxylated derivatives) .

- Case Study : Inconsistent yields (40–75%) for similar compounds were traced to trace metal contaminants in solvents; switching to HPLC-grade solvents improved consistency .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity? A:

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) .

Advanced Mechanistic Studies

Q: How can researchers elucidate the molecular mechanism of action for this compound in enzyme inhibition? A:

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding interactions. SHELXL software refines electron density maps .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions over 100-ns trajectories to predict stability of key hydrogen bonds .

Basic Structural Analysis

Q: What techniques are used to confirm the crystal structure of this compound? A:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve atomic coordinates and torsional angles between biphenyl and benzoic acid moieties. SHELX suite (SHELXD/SHELXL) processes data .

- Powder XRD : Verify phase purity by matching experimental patterns with simulated data from SCXRD .

Advanced: Handling Hygroscopicity & Stability

Q: How can researchers mitigate decomposition during storage or handling? A:

- Storage : Argon-atmosphere desiccators with silica gel to prevent hydrolysis of the carboxylic acid group .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation pathways (e.g., decarboxylation) .

Basic Pharmacological Profiling

Q: What preliminary assays assess this compound’s pharmacokinetic potential? A:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Plasma Protein Binding : Equilibrium dialysis using human serum albumin .

- Metabolic Stability : Incubation with liver microsomes (e.g., human CYP450 isoforms) to quantify half-life .

Advanced: Computational SAR Studies

Q: How can structure-activity relationship (SAR) models guide derivative design? A:

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogous benzoic acids .

- Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid group, biphenyl hydrophobicity) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.